molecular formula C22H24N4O B5963018 N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine

N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine

カタログ番号 B5963018
分子量: 360.5 g/mol
InChIキー: DLYIWWYRJWTIKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

科学的研究の応用

N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. These findings suggest that N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine may be a promising therapeutic agent for the treatment of neurological disorders.

作用機序

N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum of the brain. PDE10A is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which play a critical role in neurotransmission and synaptic plasticity. By inhibiting PDE10A, N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine increases cAMP and cGMP levels, leading to improved neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects
N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been shown to have several biochemical and physiological effects in preclinical studies. These include increased cAMP and cGMP levels, improved cognitive function, reduced inflammation, and neuroprotection. These effects are thought to be mediated by the inhibition of PDE10A and the subsequent modulation of neurotransmission and synaptic plasticity.

実験室実験の利点と制限

One of the main advantages of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine for lab experiments is its selectivity for PDE10A. This allows for more precise targeting of the enzyme and reduces the potential for off-target effects. Additionally, N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine is its relatively low potency compared to other PDE10A inhibitors. This may limit its efficacy in certain experimental settings.

将来の方向性

For the research and development of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine include exploring its potential therapeutic applications in other neurological disorders and developing more potent and selective PDE10A inhibitors.

合成法

The synthesis of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine involves a multi-step process that includes the formation of the pyrimidine ring, the benzyl group, and the piperidine ring. The final compound is obtained through a coupling reaction between the piperidine and benzyl moieties. The synthesis of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been optimized to achieve high yields and purity, making it suitable for further research and development.

特性

IUPAC Name

N-phenyl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-2-6-19(7-3-1)25-20-8-4-15-26(17-20)16-18-9-11-21(12-10-18)27-22-23-13-5-14-24-22/h1-3,5-7,9-14,20,25H,4,8,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYIWWYRJWTIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)OC3=NC=CC=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。